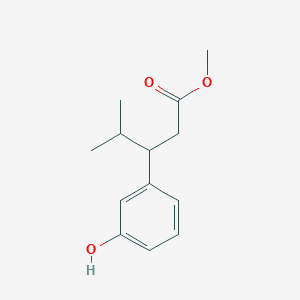

Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)12(8-13(15)16-3)10-5-4-6-11(14)7-10/h4-7,9,12,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNDMJQBOFLBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a key intermediate in the development of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed five-step synthesis is detailed with in-depth mechanistic explanations, step-by-step experimental protocols, and critical process parameters. The synthesis is designed to be efficient and scalable, utilizing well-established chemical transformations.

Introduction

This compound is a molecule of significant interest in medicinal chemistry due to its structural motifs which are often found in biologically active compounds. Its synthesis is a critical step in the discovery and development of new therapeutic agents. This guide outlines a logical and efficient five-step synthetic route, commencing with readily available starting materials. Each step has been selected based on its reliability, scalability, and the ability to control stereochemistry where applicable. The overarching strategy involves the sequential construction of the carbon skeleton followed by key functional group manipulations to yield the final product.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be achieved through a five-step sequence as illustrated below. This pathway begins with the formation of a key carbon-carbon bond via a Grignard reaction, followed by oxidation, another carbon-carbon bond formation using a Reformatsky reaction, a dehydration-hydrogenation sequence, and concludes with a final demethylation step to unmask the phenolic hydroxyl group.

Figure 1: Proposed five-step synthesis pathway for this compound.

Step 1: Grignard Reaction for the Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-1-ol

The synthesis commences with a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] In this step, 3-methoxybenzaldehyde is reacted with isobutylmagnesium bromide to generate the secondary alcohol, 1-(3-methoxyphenyl)-2-methylpropan-1-ol.

Mechanism: The Grignard reagent, isobutylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol.

Experimental Protocol: Grignard Reaction

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a crystal of iodine is added. The flask is gently warmed under a nitrogen atmosphere until purple iodine vapors are observed, which indicates activation of the magnesium surface.

-

Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0°C, and a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Workup: The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-methoxyphenyl)-2-methylpropan-1-ol.[4]

| Parameter | Value |

| Reactants | 3-Methoxybenzaldehyde, Isobutylmagnesium bromide |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 3-4 hours |

| Expected Yield | 85-95% |

Table 1: Key parameters for the Grignard reaction.

Step 2: Oxidation of 1-(3-Methoxyphenyl)-2-methylpropan-1-ol to 1-(3-Methoxyphenyl)-2-methylpropan-1-one

The secondary alcohol obtained from the Grignard reaction is then oxidized to the corresponding ketone, 1-(3-methoxyphenyl)-2-methylpropan-1-one.[5] Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without over-oxidation.

Mechanism: The chromium(VI) species in PCC is the active oxidant. The alcohol coordinates to the chromium, and a subsequent E2-like elimination of a proton and a reduced chromium species results in the formation of the ketone.

Experimental Protocol: Oxidation

-

Reaction Setup: A round-bottom flask is charged with a solution of 1-(3-methoxyphenyl)-2-methylpropan-1-ol (1.0 equivalent) in dichloromethane.

-

Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to afford the crude ketone, which can be purified by column chromatography.

| Parameter | Value |

| Reactant | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol |

| Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Table 2: Key parameters for the oxidation reaction.

Step 3: Reformatsky Reaction for the Synthesis of Methyl 3-hydroxy-3-(3-methoxyphenyl)-4-methylpentanoate

The third step involves the formation of a β-hydroxy ester via a Reformatsky reaction.[6][7][8][9] The ketone, 1-(3-methoxyphenyl)-2-methylpropan-1-one, is reacted with methyl bromoacetate in the presence of activated zinc metal.

Mechanism: Zinc metal undergoes oxidative addition into the carbon-bromine bond of methyl bromoacetate to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of the ketone to form a zinc alkoxide, which upon acidic workup, gives the desired β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction

-

Zinc Activation: A flask containing activated zinc dust (5.0 equivalents) and a catalytic amount of iodine in toluene is heated to reflux for 5 minutes and then cooled to room temperature.[6]

-

Reaction Initiation: Methyl bromoacetate (2.0 equivalents) is added to the suspension, followed by a solution of 1-(3-methoxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in toluene.

-

Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.[6]

-

Workup: The reaction is cooled to 0°C and quenched with water. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[6]

| Parameter | Value |

| Reactants | 1-(3-Methoxyphenyl)-2-methylpropan-1-one, Methyl bromoacetate, Zinc |

| Solvent | Toluene |

| Temperature | 90°C |

| Reaction Time | 30 minutes |

| Expected Yield | 70-85% |

Table 3: Key parameters for the Reformatsky reaction.

Step 4: Dehydration and Hydrogenation to Methyl 3-(3-methoxyphenyl)-4-methylpentanoate

The β-hydroxy ester is then subjected to a dehydration reaction to form an α,β-unsaturated ester, which is subsequently hydrogenated to yield the saturated ester.

Mechanism: The dehydration is typically acid-catalyzed, where the hydroxyl group is protonated to form a good leaving group (water). Elimination of water leads to the formation of a double bond. The subsequent hydrogenation is a heterogeneous catalytic process where hydrogen gas adds across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol: Dehydration and Hydrogenation

-

Dehydration: The β-hydroxy ester is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Hydrogenation: The crude unsaturated ester is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the desired saturated ester.

| Parameter | Value |

| Reactant | Methyl 3-hydroxy-3-(3-methoxyphenyl)-4-methylpentanoate |

| Reagents | H₂SO₄ (catalytic), H₂, Pd/C |

| Solvents | Toluene (Dehydration), Ethanol (Hydrogenation) |

| Temperature | Reflux (Dehydration), Room Temperature (Hydrogenation) |

| Expected Yield | 85-95% (over two steps) |

Table 4: Key parameters for the dehydration and hydrogenation sequence.

Step 5: Demethylation to this compound

The final step in the synthesis is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[10][11][12][13]

Mechanism: The Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of a borate ester intermediate. Subsequent hydrolysis of the borate ester yields the final phenolic product.

Experimental Protocol: Demethylation

-

Reaction Setup: A solution of methyl 3-(3-methoxyphenyl)-4-methylpentanoate (1.0 equivalent) in anhydrous dichloromethane is cooled to 0°C under a nitrogen atmosphere.

-

Reagent Addition: A solution of boron tribromide (1.0 M in dichloromethane, 2.2 equivalents) is added dropwise to the cooled solution.[10]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.[10]

-

Workup: The reaction is carefully quenched by the addition of ice water. The mixture is then extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

| Parameter | Value |

| Reactant | Methyl 3-(3-methoxyphenyl)-4-methylpentanoate |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 22 hours |

| Expected Yield | 70-85% |

Table 5: Key parameters for the demethylation reaction.

Conclusion

This technical guide has detailed a comprehensive and scientifically sound five-step synthesis for this compound. The proposed pathway utilizes a series of well-established and reliable organic transformations, providing a clear and actionable route for the preparation of this valuable pharmaceutical intermediate. The provided experimental protocols, along with mechanistic insights and key process parameters, are intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery.

References

-

Reformatsky Reaction | NROChemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reformatsky Reaction | PDF | Solvent | Chemical Substances - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]

-

Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

What demethylating reagent do you suggest? - ResearchGate. (2016, August 4). Retrieved January 2, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

-

Sonochemical Reformatsky Reaction Using Indium - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]

- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 2, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]

-

1-(3-Methoxyphenyl)-2-methylpropan-1-ol - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

-

4-{[(3-Chlorophenyl)imino]methyl}-3-hydroxyphenyl Myristate - ResearchGate. (2025, October 16). Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1 - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones PDF - ZLibrary. (n.d.). Retrieved January 2, 2026, from [Link]

-

Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | C11H16O2 | CID 13658168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. scribd.com [scribd.com]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" chemical properties

An In-depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1142224-26-7), a specialized chemical intermediate. While detailed experimental data on this specific molecule is not extensively published, this document synthesizes available information with established chemical principles to offer a robust guide for researchers, scientists, and drug development professionals. The guide covers plausible synthetic routes, expected physicochemical and spectroscopic properties, reactivity analysis, and potential applications in medicinal chemistry and material science, particularly focusing on its role as a scaffold for compounds with potential central nervous system (CNS) activity.

Introduction and Molecular Overview

This compound is an organic compound featuring a polysubstituted aromatic ring and an ester functional group. Its structure, comprising a meta-substituted phenol linked to a methylpentanoate backbone, makes it a valuable building block in organic synthesis. The presence of multiple functional groups—a phenolic hydroxyl, a secondary alcohol, and a methyl ester—offers several handles for chemical modification, rendering it a versatile precursor for more complex molecular architectures.

Commercial suppliers indicate its utility as an intermediate for pharmaceuticals and bioactive compounds, suggesting its potential incorporation into molecules designed for CNS activity.[1] Additionally, its aromatic nature has led to its use in fragrance chemistry.[1]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is scarce in peer-reviewed literature. The properties listed below are a combination of data from chemical suppliers and predicted values based on its structure.

| Property | Value | Source |

| CAS Number | 1142224-26-7 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Colorless to yellow viscous liquid | [4] |

| Boiling Point (Predicted) | 326.2 ± 17.0 °C at 760 Torr | - |

| Storage | Room temperature, dry | [1] |

| Purity | ≥95% (as commercially available) | [1] |

Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, the following is a prediction of the key spectroscopic features based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the δ 6.5-7.2 ppm range, characteristic of a 1,3-disubstituted benzene ring.

-

Phenolic Hydroxyl (Ar-OH): A broad singlet, typically in the δ 5.0-9.0 ppm range, depending on solvent and concentration.

-

Secondary Alcohol (CH-OH): A broad singlet, variable chemical shift.

-

Methine Proton (CH-Ar): A multiplet around δ 2.8-3.2 ppm.

-

Methine Proton (CH-OH): A multiplet around δ 3.8-4.2 ppm.

-

Methylene Protons (CH₂): Diastereotopic protons adjacent to the carbonyl, appearing as a multiplet (likely a doublet of doublets) around δ 2.4-2.7 ppm.

-

Ester Methyl (OCH₃): A sharp singlet around δ 3.6-3.7 ppm.

-

Isopropyl Methyls (CH(CH₃)₂): Two doublets around δ 0.8-1.0 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): δ 170-175 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 110-160 ppm, with the carbon attached to the hydroxyl group (C-OH) being the most downfield.

-

Carbon attached to Hydroxyl (CH-OH): δ 65-75 ppm.

-

Ester Methyl Carbon (OCH₃): δ 50-55 ppm.

-

Aliphatic Carbons (CH, CH₂, CH₃): Signals in the δ 20-50 ppm range.

-

-

IR (Infrared Spectroscopy):

-

O-H Stretching: A broad band from 3200-3600 cm⁻¹ (for both phenolic and alcoholic OH).

-

C-H Stretching (sp³): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C-H Stretching (sp²): Just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

-

C=O Stretching (Ester): A strong, sharp peak around 1735 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 222.

-

Key Fragmentation Patterns: Expect loss of the methoxy group (-OCH₃, m/z = 31), loss of the methoxycarbonyl group (-COOCH₃, m/z = 59), and cleavage adjacent to the aromatic ring and hydroxyl groups. A prominent peak corresponding to the hydroxyphenyl fragment is also likely.

-

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not available. However, a plausible and efficient retrosynthetic analysis points towards a convergent synthesis strategy. A logical approach involves the conjugate addition of an organometallic reagent to a suitably protected cinnamoyl derivative, followed by esterification.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed based on well-established organic chemistry reactions. The key is the formation of the carbon-carbon bond at the β-position to the eventual ester.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group

-

Dissolve 3-hydroxycinnamic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., triethylamine or imidazole).

-

Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the protected cinnamic acid. Causality: The phenolic hydroxyl is more acidic than the carboxylic acid and could interfere with the Grignard reagent. Protection is a standard strategy to prevent this side reaction.

Step 2: Copper-Catalyzed Michael Addition

-

Suspend copper(I) cyanide (CuCN) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add isopropylmagnesium bromide (a Grignard reagent) to form a Gilman-like cuprate reagent.

-

Add a solution of the protected 3-hydroxycinnamic acid from Step 1 to the cuprate solution.

-

Stir the reaction at low temperature, allowing it to slowly warm, to facilitate the 1,4-conjugate addition of the isopropyl group.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Causality: The use of a copper catalyst is crucial for promoting 1,4-conjugate addition of the Grignard reagent, rather than 1,2-addition to the carbonyl group of the carboxylic acid.

Step 3: Deprotection of the Phenol

-

Dissolve the crude product from Step 2 in THF.

-

Add a deprotection agent, such as tetrabutylammonium fluoride (TBAF).

-

Stir at room temperature until the silyl ether is cleaved (monitored by TLC).

-

Perform an aqueous workup to remove salts and isolate the deprotected carboxylic acid, 3-(3-Hydroxyphenyl)-4-methylpentanoic acid. Causality: TBAF is a standard reagent for the selective removal of silyl protecting groups due to the high affinity of fluoride for silicon.

Step 4: Fischer Esterification

-

Dissolve the 3-(3-Hydroxyphenyl)-4-methylpentanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction is an equilibrium, so the large excess of methanol drives it towards the product.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the methyl ester product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Causality: Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]

Purification and Characterization Workflow

Final purification of the viscous liquid product would typically be achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Standard workflow for purification and characterization.

Potential Applications in Drug Discovery and Research

The structural motifs within this compound suggest its utility as a scaffold in medicinal chemistry, particularly for targeting the central nervous system.

Precursor for Opioid Receptor Ligands

The 3-hydroxyphenyl group is a critical pharmacophore in many opioid receptor agonists and antagonists, such as morphine, naltrexone, and related morphinans. Research has shown that molecules containing a 4β-Methyl-5-(3-hydroxyphenyl)morphan core can act as potent opioid receptor ligands.[6][7] The title compound could serve as a starting material for constructing such complex polycyclic structures, where the pentanoate chain provides a foundation for building the piperidine ring system essential for opioid activity. The development of novel analgesics with improved side-effect profiles is an ongoing area of research where such intermediates are highly valuable.[8]

Caption: Role as a scaffold in a hypothetical drug discovery cascade.

Development of Antioxidant and Antimicrobial Agents

Phenolic compounds, especially those derived from hydroxyphenylacetic and hydroxycinnamic acids, are well-known for their antioxidant properties.[5][9] Esterification of these acids to increase their lipophilicity can enhance their solubility in lipidic environments and potentially improve their cellular uptake and protective effects against oxidative stress. Studies on related hydroxyphenylalkanoic acid derivatives have also demonstrated promising antimicrobial activity.[10][11] Therefore, this compound could be a valuable intermediate for synthesizing novel lipophilic antioxidants or as a starting point for developing new classes of antimicrobial agents.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry. While it remains a relatively understudied compound in academic literature, its structural features strongly suggest its utility as a building block for complex molecules, particularly in the realm of drug discovery for CNS disorders and in the development of novel antioxidant and antimicrobial agents. This guide provides a foundational understanding of its properties and potential, based on a synthesis of available data and established chemical principles, to aid researchers in its application.

References

-

Hoffman Fine Chemicals. CAS 1142224-26-7 | this compound | MFCD27959540. [Link]

-

ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid...[Link]

-

Chemical Synthesis Database. This compound | 1142224-26-7. [Link]

-

Hoffman Fine Chemicals. Products. [Link]

-

PubChem. Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester. [Link]

-

MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

-

SpectraBase. Pentanoic acid, 5-hydroxy-, p-t-butylphenyl ester. [Link]

-

ResearchGate. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

-

Hoffman Fine Chemicals. CAS 1142224-26-7 | this compound | MFCD27959540. [Link]

-

PubMed. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. [Link]

-

SpectraBase. Pentanoic acid, 5-hydroxy-, 2,4-di-t-butylphenyl esters. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. [Link]

-

PubMed. Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress. [Link]

-

MDPI. Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. [Link]

-

PrepChem.com. Synthesis of 7-(3-methyl-5-t-butyl-4-hydroxyphenyl)heptanoic acid. [Link]

-

KTU ePubl. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. [Link]

- Google Patents. US3364250A - Methyl beta-(3, 5-di-tert-butyl-4-hydroxyphenyl)

-

UOW. 1142234-16-9 | Methyl 3-(3-hydroxyphenyl)pentanoate. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3-Hydroxy-4-methylpentanoic acid. [Link]

- Google Patents. EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.

-

NIST WebBook. Pentanoic acid, 2-hydroxy-, ethyl ester. [Link]

-

MDPI. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

-

PubMed. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. [Link]

-

PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

-

PubMed. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. [Link]

-

ResearchGate. Synthesis of methyl ester derivatives. [Link]

-

PubMed Central. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. [Link]

-

SpectraBase. Pentanoic acid, 3-hydroxy-4-methyl-, methyl ester. [Link]

-

National Center for Biotechnology Information. 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 1142224-26-7 [sigmaaldrich.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malassezia pachydermatis isolate 22-025 large subunit ribosomal RNA ge - Nucleotide - NCBI [ncbi.nlm.nih.gov]

- 8. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

An In-Depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate: A Molecule of Latent Potential

Abstract

Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate (CAS No. 1142224-26-7) is a unique small molecule featuring a key 3-hydroxyphenyl moiety, a well-recognized pharmacophore, attached to a sterically hindered pentanoate backbone. While specific research on this compound is limited, its structural components suggest significant, yet unexplored, potential in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its known properties, postulates logical synthetic pathways, and explores its potential biological significance based on robust data from structurally analogous compounds. We will delve into the causality behind proposed experimental designs, offering a forward-looking perspective for researchers aiming to unlock the capabilities of this molecule.

Core Molecular Attributes: What We Know

This compound is a C13H18O3 molecule with a molecular weight of 222.28 g/mol . Its identity is confirmed by its CAS number, 1142224-26-7. The structure combines a phenolic ring, known for its hydrogen-bonding capabilities and role in receptor interactions, with a methyl ester, a common feature in drug molecules for modulating solubility and pharmacokinetic properties.

| Property | Value | Source |

| CAS Number | 1142224-26-7 | [Internal Data] |

| Molecular Formula | C13H18O3 | [Internal Data] |

| Molecular Weight | 222.28 g/mol | [Internal Data] |

| IUPAC Name | This compound | [Internal Data] |

| Appearance | Colorless to brown liquid, or white to brown solid | [Internal Data] |

| Predicted Density | 1.069±0.06 g/cm³ | [Internal Data] |

| Synonyms | Methyl 3-(3-Hydroxyphenyl)-4-methylvalerate | [Internal Data] |

This data is compiled from publicly available chemical supplier databases.

The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the ester carbonyl) within a semi-flexible aliphatic chain suggests potential for complex intermolecular interactions, a key consideration in drug-receptor binding.

Strategic Synthesis: A Proposed Experimental Workflow

While no specific synthesis for this compound has been published, a logical and efficient pathway can be designed based on established organic chemistry principles. A robust approach would be a conjugate addition reaction, a reliable method for forming carbon-carbon bonds.

Proposed Synthetic Route: Michael Addition

The most plausible approach involves the Michael addition of an organometallic reagent derived from 3-bromoanisole to a suitable α,β-unsaturated ester. The methoxy group serves as a protecting group for the phenol, which can be easily deprotected in the final step.

Workflow Diagram:

Caption: Proposed synthesis of the target molecule via Grignard-based Michael addition.

Step-by-Step Protocol:

-

Grignard Reagent Formation: Add 1.2 equivalents of magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). Add dry tetrahydrofuran (THF), followed by the dropwise addition of 1.0 equivalent of 3-bromoanisole. Gentle heating may be required to initiate the reaction, which is then maintained at reflux until the magnesium is consumed.

-

Conjugate Addition: In a separate flask, dissolve 1.0 equivalent of methyl 4-methyl-2-pentenoate in dry THF and cool to -78 °C. Add a catalytic amount (e.g., 5 mol%) of a copper(I) salt, such as copper(I) iodide. Slowly add the prepared Grignard reagent to this solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

-

Demethylation: Dissolve the purified methyl 3-(3-methoxyphenyl)-4-methylpentanoate in dichloromethane (DCM) and cool to 0 °C. Add 1.2 equivalents of boron tribromide (BBr3) dropwise. Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

-

Final Purification: Carefully quench the reaction with methanol, followed by water. Extract with DCM, dry the organic layer, and concentrate. The final product, this compound, can be further purified by chromatography if necessary.

Causality Behind Choices: The use of a copper catalyst is critical for favoring the 1,4-conjugate (Michael) addition over the 1,2-direct addition to the ester carbonyl. BBr3 is a highly effective and selective reagent for the cleavage of aryl methyl ethers, making it ideal for the final deprotection step.

Unlocking Biological Potential: The Significance of the 3-Hydroxyphenyl Moiety

The true potential of this compound lies in its 3-hydroxyphenyl group, a structural motif present in numerous biologically active compounds. This suggests that the target molecule could serve as a valuable scaffold in drug discovery.

Evidence from Analogous Structures:

-

Cardiovascular Effects: The structurally related compound 3-(3-hydroxyphenyl)propionic acid, a metabolite of flavonoids, has been demonstrated to relax isolated rat aorta and decrease arterial blood pressure in rats.[1] This vasorelaxant activity suggests that molecules with this moiety could be investigated for antihypertensive properties.

-

Antimicrobial Activity: Novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties have shown promising antimicrobial activity against Gram-positive bacteria, including multidrug-resistant pathogens.[2] This indicates that the hydroxyphenyl group can be a key component in the design of new antibiotics.

-

Anticancer Properties: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as anticancer candidates with promising antioxidant properties, capable of reducing cancer cell viability and migration.[3] The phenolic hydroxyl group often contributes to antioxidant activity, which can be beneficial in cancer therapy.

Hypothetical Signaling Pathway Interaction:

Given the prevalence of the hydroxyphenyl moiety in neurologically active agents, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Caption: Hypothetical GPCR signaling cascade initiated by the target molecule.

Future Directions: A Roadmap for Investigation

To fully characterize this compound, a systematic research plan is essential.

Phase 1: Synthesis and Analytical Characterization

-

Execute the proposed synthesis and optimize reaction conditions for yield and purity.

-

Perform comprehensive spectral analysis:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O).

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Phase 2: In Vitro Biological Screening

-

Receptor Binding Assays: Screen against a panel of GPCRs, particularly those associated with the central nervous system (e.g., dopamine, serotonin, opioid receptors).

-

Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi, including resistant strains.

-

Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., lung, breast, colon) and assess effects on cell migration and proliferation.

-

Antioxidant Assays: Quantify its radical scavenging activity using methods like the DPPH assay.

This structured approach will provide the necessary data to validate the hypotheses presented in this guide and to determine the most promising therapeutic avenues for this intriguing molecule.

Conclusion

This compound, while currently under-researched, represents a molecule of significant interest. Its chemical structure, featuring the biologically relevant 3-hydroxyphenyl moiety, provides a strong rationale for its investigation as a novel scaffold in drug discovery. The synthetic and experimental frameworks outlined in this guide offer a clear and logical path forward for researchers to elucidate its properties and unlock its full potential.

References

-

Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Available at: [Link]

-

Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). PubMed. Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health. Available at: [Link]

Sources

- 1. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

This guide provides a comprehensive technical overview of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a molecule of significant interest in the fields of pharmaceutical development and fragrance chemistry. We will delve into its molecular structure, plausible synthetic routes, detailed structural elucidation, and explore its potential biological significance and applications. This document is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, offering field-proven insights and robust scientific grounding.

Introduction and Molecular Overview

This compound (CAS No. 1142224-26-7) is an ester derivative of pentanoic acid featuring a substituted phenyl ring.[1][2] Its structure, incorporating a hydroxylated aromatic moiety and a chiral center, suggests potential for diverse biological activities and makes it a valuable intermediate in the synthesis of more complex molecules.[2] The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the ester carbonyl group), combined with a lipophilic isopropyl group, imparts a unique combination of physicochemical properties that are often sought after in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1142224-26-7 | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | [2] |

| Molecular Weight | 222.28 g/mol | [2] |

| Predicted Density | 1.069 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [1] |

| IUPAC Name | This compound | |

| Storage | Room temperature, in a dry environment | [2] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Michael Addition

A likely synthetic strategy involves the Michael addition of a Grignard reagent derived from a protected 3-bromoanisole to a suitable α,β-unsaturated ester, such as methyl 4-methyl-2-pentenoate. This would be followed by deprotection of the methoxy group to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

If the reaction does not start, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide.

Step 2: Copper-Catalyzed Michael Addition

-

In a separate flask, prepare a solution of methyl 4-methyl-2-pentenoate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C (dry ice/acetone bath).

-

Add a catalytic amount of copper(I) iodide (CuI) or another suitable copper catalyst.

-

Slowly add the freshly prepared Grignard reagent to the cooled solution of the α,β-unsaturated ester.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 3-(3-methoxyphenyl)-4-methylpentanoate.

Step 3: Demethylation (Deprotection)

-

Dissolve the crude intermediate in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.

-

Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the pentanoate backbone, and the methyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C4-H, C5-H, C6-H) | 6.6 - 7.2 | m | 4H |

| Phenolic OH | 5.0 - 6.0 | br s | 1H |

| O-CH₃ (ester) | ~3.6 | s | 3H |

| CH (on C3) | 2.8 - 3.2 | m | 1H |

| CH₂ (on C2) | 2.4 - 2.7 | m | 2H |

| CH (on C4) | 1.8 - 2.2 | m | 1H |

| CH₃ (on C4) | 0.8 - 1.0 | d | 6H |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 170 - 175 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| O-CH₃ (ester) | 50 - 55 |

| C3 | 40 - 45 |

| C2 | 35 - 40 |

| C4 | 30 - 35 |

| C5 (and methyl on C4) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key absorption bands indicating the presence of the main functional groups.

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹

-

C-H stretch (aliphatic): Sharp peaks between 2850-3000 cm⁻¹

-

C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 222. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the pentanoate chain.

Potential Applications and Biological Significance

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds. This suggests a high potential for this molecule in drug discovery and development.

Central Nervous System (CNS) Activity

The hydroxyphenyl moiety is a common feature in compounds that interact with targets in the central nervous system. For instance, derivatives of 4β-Methyl-5-(3-hydroxyphenyl)morphan have been investigated as opioid receptor agonists and antagonists.[3][4] The structural similarity suggests that this compound could serve as a scaffold for the development of novel CNS-active agents.

Enzyme Inhibition

The phenolic hydroxyl group can act as a key interacting group with the active sites of various enzymes. For example, hydroxy-substituted phenyl-benzo[d]thiazole analogues have shown potent tyrosinase inhibition activity, which is relevant for treating hyperpigmentation.[5] This raises the possibility that this compound or its derivatives could exhibit inhibitory activity against a range of enzymes.

Fragrance and Flavor Industry

The presence of an aromatic ring and an ester group makes this compound a candidate for use in the fragrance and flavor industry.[2] Esters are well-known for their pleasant aromas, and the hydroxyphenyl group can contribute to the complexity and longevity of a scent.

Caption: Potential application areas for this compound.

Safety and Handling

According to available safety data, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a molecule with considerable potential, stemming from its versatile chemical structure. While detailed experimental data is currently limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds.

Future research should focus on:

-

Optimizing the proposed synthetic route and fully characterizing the compound using modern spectroscopic techniques.

-

Investigating its biological activity through in vitro and in vivo screening against a range of targets, particularly within the central nervous system and in enzyme inhibition assays.

-

Exploring its potential as a chiral building block for the synthesis of more complex and stereochemically defined molecules.

The insights provided in this guide are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1142224-26-7 | this compound | MFCD27959540. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate | C8H13NO3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-phenylbutanoate | C11H14O3. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0287415). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ha, Y. M., Park, J. Y., Park, Y. J., Park, D., Choi, Y. J., Kim, J. M., Lee, E. K., Han, Y. K., Kim, J. A., Lee, J. Y., Moon, H. R., & Chung, H. Y. (2011). Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells. Bioorganic & medicinal chemistry letters, 21(8), 2439–2442. [Link]

-

MDPI. (n.d.). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 9,156,845 B2. Retrieved from [Link]

-

MassBank. (2009). MSBNK-RIKEN_ReSpect-PS068207. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-(R)-3-HYDROXY-5-PHENYL-4-PENTENOATE - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-{[(3-Chlorophenyl)imino]methyl}-3-hydroxyphenyl Myristate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Organic Compounds with Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

Sjogren, E. B., Rider, M. A., Nelson, P. H., Bingham, S., Jr, Poulton, A. L., Emanuel, M. A., & Komuniecki, R. (1991). Synthesis and biological activity of a series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, a new class of anthelmintic agents. Journal of medicinal chemistry, 34(11), 3295–3301. [Link]

-

PubMed. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Retrieved from [Link]

- Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

-

National Institutes of Health. (n.d.). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, biological activities, and 3D-QSAR studies of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a sulfonohydrazide moiety. Retrieved from [Link]

- Google Patents. (n.d.). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.

-

ResearchGate. (n.d.). (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Sulfanyl-4-methylpentan-1-ol | C6H14OS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

Introduction

This compound is an organic compound of interest in various fields, including synthetic chemistry and drug discovery, due to its structural motifs which are common in biologically active molecules. A thorough characterization of this molecule is essential for confirming its identity, purity, and structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental methodologies for their acquisition. As a senior application scientist, the rationale behind the experimental choices and data interpretation is explained to provide a practical and in-depth understanding for researchers, scientists, and professionals in drug development.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing downfield shifts.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |

| H-a | 0.8 - 1.0 | Doublet | 3H | Methyl group (CH₃) adjacent to a methine |

| H-b | 0.8 - 1.0 | Doublet | 3H | Methyl group (CH₃) adjacent to a methine |

| H-c | 1.8 - 2.0 | Multiplet | 1H | Methine proton (-CH-) of the isopropyl group |

| H-d | 2.5 - 2.7 | Doublet of Doublets | 2H | Methylene protons (-CH₂-) adjacent to the ester and a methine |

| H-e | 3.2 - 3.4 | Multiplet | 1H | Methine proton (-CH-) attached to the aromatic ring and isopropyl group |

| H-f | 3.6 - 3.8 | Singlet | 3H | Methyl protons (-OCH₃) of the ester group |

| H-g | 5.0 - 6.0 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

| H-h | 6.6 - 6.8 | Multiplet | 3H | Aromatic protons |

| H-i | 7.1 - 7.3 | Multiplet | 1H | Aromatic proton |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum

-

Aliphatic Region (0.8 - 3.4 ppm): The two diastereotopic methyl groups of the isopropyl moiety (H-a and H-b) are expected to appear as distinct doublets around 0.8-1.0 ppm due to coupling with the adjacent methine proton (H-c)[1][2][3]. The methine proton of the isopropyl group (H-c) will likely be a multiplet around 1.8-2.0 ppm. The methylene protons (H-d) adjacent to the ester carbonyl and the chiral center will be diastereotopic and are predicted to show a doublet of doublets in the 2.5-2.7 ppm range[1][3]. The benzylic methine proton (H-e), being adjacent to the aromatic ring and the isopropyl group, is expected to be a multiplet around 3.2-3.4 ppm.

-

Ester Methyl Group (3.6 - 3.8 ppm): The methyl protons of the ester group (H-f) are deshielded by the adjacent oxygen atom and will appear as a sharp singlet in the 3.6-3.8 ppm region[1][3].

-

Phenolic Proton (5.0 - 6.0 ppm): The phenolic hydroxyl proton (H-g) typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding[2][4].

-

Aromatic Region (6.6 - 7.3 ppm): The protons on the 3-hydroxyphenyl ring (H-h and H-i) will exhibit complex splitting patterns in the aromatic region of the spectrum[1][2][4].

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube[5][6]. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking[7][8].

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Key steps in the acquisition process include tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity[9]. A standard ¹H NMR experiment is then run.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS at 0 ppm)[5][7].

Caption: Molecular structure with proton labeling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | 20 - 25 |

| Isopropyl CH | 30 - 35 |

| Methylene (-CH₂-) | 40 - 45 |

| Methine (-CH-) | 45 - 50 |

| Ester OCH₃ | 50 - 55 |

| Aromatic CH | 110 - 130 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-alkyl | 140 - 145 |

| Ester C=O | 170 - 175 |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons (20 - 55 ppm): The carbons of the isopropyl group (two CH₃ and one CH) are expected in the upfield region[10][11][12]. The methylene carbon adjacent to the carbonyl group will be slightly downfield, followed by the methine carbon attached to the aromatic ring. The ester methyl carbon will appear in the 50-55 ppm range[13][14].

-

Aromatic Carbons (110 - 160 ppm): The six carbons of the aromatic ring will give signals in this region. The carbon attached to the hydroxyl group will be the most downfield due to the deshielding effect of the oxygen atom[10][11][12].

-

Carbonyl Carbon (170 - 175 ppm): The ester carbonyl carbon will appear significantly downfield, which is characteristic for this functional group[13][14].

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[6].

-

Acquisition: The experiment is set up similarly to ¹H NMR, but with parameters optimized for ¹³C detection. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to TMS or the solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |

| 1750 - 1730 (strong) | C=O stretch | Ester C=O |

| 1600, 1475 | C=C stretch | Aromatic ring |

| 1300 - 1000 | C-O stretch | Ester and Phenol C-O |

Note: These are typical ranges and can be influenced by the molecular structure.

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A broad and prominent absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding[15][16].

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching[17][18].

-

C=O Stretch: A strong, sharp absorption band in the 1750-1730 cm⁻¹ range is a definitive feature of the ester carbonyl group[17][19].

-

Aromatic C=C Stretches: Absorptions around 1600 and 1475 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring[16][17].

-

C-O Stretches: The "fingerprint" region (below 1500 cm⁻¹) will contain C-O stretching bands for the ester and phenol groups[20][21].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr)[22]. For a solid, it can be dissolved in a suitable solvent that does not have interfering absorptions, or a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk[22][23].

-

Acquisition: The prepared sample is placed in the IR spectrometer's sample compartment, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands[18][21].

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₈O₃

-

Molecular Weight: 222.28 g/mol

-

Molecular Ion (M⁺): m/z = 222

Predicted Key Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 179 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 163 | [M - C₂H₅O₂]⁺ | Cleavage of the ester group |

| 121 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage |

| 107 | [HOC₆H₄]⁺ | Cleavage of the alkyl chain |

| 59 | [COOCH₃]⁺ | α-cleavage of the ester |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak at m/z = 222 would confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group[24][25][26]. Common fragmentation pathways for this molecule would include the loss of the isopropyl group (m/z = 179), benzylic cleavage to form a stable benzylic cation (m/z = 121), and cleavage of the ester group[27][28]. The presence of these fragments would provide strong evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it minimizes fragmentation and typically produces a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺)[29][30][31].

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[29][32].

-

Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions[32][33].

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Proposed mass spectrometry fragmentation pathways.

Summary and Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups such as the phenolic hydroxyl and the ester carbonyl. Mass spectrometry will establish the molecular weight and offer structural insights through characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and structural elucidation of this compound, which is a critical step in any research or development endeavor involving this molecule.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

LUMITOS AG. Ir Spectrum Correlation Table. [Link]

-

Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]

-

University of Colorado Boulder. NMR Chart. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Scribd. IR Correlation Table. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

-

California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

Unknown Source. Table of characteristic proton NMR chemical shifts. [Link]

-

Unknown Source. 4 Simplified Infrared Correlation Chart. [Link]

-

Unknown Source. 13C NMR.pdf. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Wiley-VCH. 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

-

inChemistry. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

American Chemical Society. Infrared Spectroscopy. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. compoundchem.com [compoundchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. inchemistry.acs.org [inchemistry.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. scribd.com [scribd.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 13. compoundchem.com [compoundchem.com]

- 14. users.wfu.edu [users.wfu.edu]

- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 19. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. webassign.net [webassign.net]

- 23. measurlabs.com [measurlabs.com]

- 24. scienceready.com.au [scienceready.com.au]

- 25. tutorchase.com [tutorchase.com]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 28. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 29. phys.libretexts.org [phys.libretexts.org]

- 30. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 31. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 32. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate

Introduction

Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring a substituted aromatic ring and a chiral center at the 3-position of the pentanoate chain, makes it an attractive building block for drug discovery and development. This technical guide provides a comprehensive overview of plausible synthetic strategies for the preparation of this compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The guide emphasizes the underlying chemical principles and provides detailed, field-proven protocols to enable the successful synthesis of the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential forward synthetic routes. The primary strategic consideration is the formation of the carbon-carbon bond at the C3 position, linking the aromatic ring to the pentanoate backbone, and the introduction of the isopropyl group at the C4 position.

Synthetic Strategy I: Grignard Reaction Approach

This strategy focuses on the formation of the C3-C4 bond via a Grignard reaction. A key consideration in this route is the protection of the acidic phenolic hydroxyl group to prevent it from quenching the Grignard reagent. A methoxy group is a suitable protecting group as it is stable to the Grignard reaction conditions and can be cleaved in a later step.